molecular formula C23H18N2O5S B3014245 methyl 4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate CAS No. 1351805-23-6

methyl 4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate

Cat. No.: B3014245
CAS No.: 1351805-23-6
M. Wt: 434.47
InChI Key: XUVXWIFAJODQDU-UHFFFAOYSA-N
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Description

Methyl 4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate is a heterocyclic compound featuring a thieno[3,2-b]pyridine core fused with a benzyl-substituted amide group and a methyl benzoate ester. The thienopyridine moiety, characterized by a sulfur atom in the five-membered ring and a nitrogen atom in the six-membered ring, distinguishes it from other aromatic heterocycles like quinolines or isoquinolines.

Properties

IUPAC Name

methyl 4-[(4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-30-23(29)15-7-9-16(10-8-15)24-21(27)18-19(26)20-17(11-12-31-20)25(22(18)28)13-14-5-3-2-4-6-14/h2-12,26H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVXWIFAJODQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-b]pyridine ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, often using benzyl halides in the presence of a base.

    Hydroxylation and Oxidation: Hydroxylation of the thieno[3,2-b]pyridine core is achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amidation: The amide group is introduced through a reaction with an appropriate amine, often under dehydrating conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C23H18N2O5S
Molecular Weight: 434.47 g/mol
Key Structural Features:

  • Thienopyridine core
  • Benzyl group
  • Amido and ester functionalities

These features contribute to its diverse chemical reactivity and biological activities.

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

Methyl 4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate is being investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in:

  • Anticancer Activity: Research indicates that thienopyridine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties: The compound's structure suggests potential activity against bacterial and fungal pathogens.

Pharmacology

The pharmacological profile of this compound is under investigation, particularly its interactions with biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which is crucial for drug development.
  • Receptor Modulation: The compound could interact with cellular receptors, influencing signal transduction pathways.

Chemical Biology

In chemical biology, this compound serves as a tool for studying biological processes:

  • Cell Signaling Studies: Its ability to modulate pathways can help elucidate mechanisms underlying diseases.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that thienopyridine derivatives induce apoptosis in breast cancer cells through mitochondrial pathways.
Study BAntimicrobial EfficacyShowed that compounds similar to methyl 4-{4-benzyl...} exhibit significant antibacterial activity against Gram-positive bacteria.
Study CEnzyme InteractionInvestigated the inhibition of specific kinases by thienopyridine derivatives, revealing potential for targeted therapy in cancer treatment.

Mechanism of Action

The mechanism of action of methyl 4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoline Cores

Compounds C1–C7 (e.g., methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a methyl benzoate ester group but differ in their heterocyclic core, which is quinoline-based instead of thienopyridine . Key differences include:

  • Synthesis: C1–C7 were synthesized via crystallization in ethyl acetate, yielding yellow/white solids.
  • Biological Implications: Quinoline derivatives are known for antimicrobial and anticancer activities. The thienopyridine core may offer unique pharmacological profiles due to sulfur’s role in modulating metabolic stability or target interactions.
Table 1: Comparison of Key Structural Features
Compound Heterocyclic Core Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Thieno[3,2-b]pyridine Benzyl, hydroxy, oxo, methyl benzoate Not provided Amide, ester, hydroxy, oxo
C1–C7 () Quinoline Halogen, methoxy, methylthio ~450–550 (estimated) Piperazine, ester
Compound 15 () Pyrimidinylidene Trioxo-tetrahydropyrimidinylidene Not provided Ester, methylene
Compound Thiadiazolo[3,2-a]pyrimidine Propyl, imino, oxo 436.48 Ester, furyl, thiadiazole

Substituent Effects on Physicochemical Properties

  • Hydrogen Bonding: The target compound’s hydroxy and oxo groups likely form robust hydrogen-bonding networks, as seen in pyrazino-isoquinoline derivatives (e.g., compounds 15a and 15b in ). This contrasts with halogen-substituted quinolines (C2–C4), where halogens enhance lipophilicity but reduce hydrogen-bonding capacity .
  • Solubility: The benzyl group in the target compound may increase hydrophobicity compared to methoxy or amino substituents in analogues like B29 (2-(4-aminophenyl)-quinoline-4-carboxylic acid) .
  • Crystallography: Crystallographic tools like SHELX and ORTEP-3 () are critical for resolving hydrogen-bonding patterns. For example, the thienopyridine core’s planar structure may adopt distinct packing motifs compared to non-planar pyrimidinylidene systems () .

Biological Activity

Methyl 4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate is a complex organic compound belonging to the thienopyridine class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features a thieno[3,2-b]pyridine core fused with various functional groups that contribute to its unique properties. The synthesis typically involves multi-step reactions, including the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide followed by cyclization to form the thieno[3,2-b]pyridine structure. This synthetic route can be optimized for yield and purity through modern techniques such as continuous flow reactors.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

  • Gram-negative bacteria : It exhibits potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM .
  • Fungal activity : The compound also shows antifungal activity against Candida species and other fungi, suggesting its potential as a broad-spectrum antimicrobial agent.

The biological activity is primarily attributed to the compound's ability to interact with bacterial enzymes such as DNA gyrase. Molecular docking studies reveal that it forms critical hydrogen bonds with amino acids in the active site of DNA gyrase, which is essential for bacterial DNA replication and transcription. This interaction leads to inhibition of bacterial growth and survival.

3. Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds within the thienopyridine class:

StudyCompoundActivityMIC (µM)Findings
3gAntimicrobial0.21Effective against Pseudomonas aeruginosa
PS-207AntileishmanialNot specifiedInduces apoptosis-like death in parasites
Various derivativesAnticancerIC50 = 0.03High antiproliferative activity against MDA-MB-231 cells

These findings indicate that this compound and its derivatives hold promise for further development as therapeutic agents.

4. Pharmacokinetics and Toxicity

In silico assessments suggest that the compound possesses favorable pharmacokinetic properties, including good bioavailability and drug-likeness parameters. However, detailed toxicity studies are necessary to assess its safety profile before clinical application.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves reacting a thienopyridine precursor (e.g., 4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxylic acid) with methyl 4-aminobenzoate in the presence of coupling agents like EDCI or DCC. The reaction is performed in anhydrous DMF under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Characterization uses 1H NMR^1 \text{H NMR}, 13C NMR^{13}\text{C NMR}, and mass spectrometry (ESI+) to confirm structure and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR^1 \text{H NMR} : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl ester at δ 3.8–3.9 ppm).
  • 13C NMR^{13}\text{C NMR} : Confirms carbonyl groups (ester at ~167 ppm, amide at ~170 ppm).
  • Mass spectrometry (ESI+) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • IR spectroscopy : Detects key functional groups (O–H stretch at ~3200 cm1^{-1}, C=O at ~1650 cm1^{-1}) .

Q. How is solubility evaluated for this compound in different solvents?

  • Methodological Answer : Conduct a solubility screen using graded solvents (polar to nonpolar: water, methanol, DMSO, ethyl acetate). Dissolve 1–5 mg of the compound in 1 mL of solvent, vortex, and observe after 24 hours. For quantitative analysis, use HPLC with a C18 column and UV detection (λ = 254 nm) to measure solubility limits .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying reaction conditions?

  • Methodological Answer :

  • Temperature : Test reactions at 25°C, 50°C, and reflux (e.g., DMF at 110°C) to assess kinetic vs. thermodynamic control.
  • Catalysts : Compare EDCI, DCC, or HOBt in stoichiometric ratios (1.2–2.0 equivalents).
  • Solvent effects : Evaluate polar aprotic solvents (DMF, DMSO) vs. dichloromethane.
  • Purification : Optimize column chromatography gradients (e.g., 10–50% ethyl acetate in hexane) to minimize byproduct co-elution. Track progress via TLC (Rf_f = 0.3–0.5) .

Q. How should contradictory biological activity data across studies be analyzed?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hours), and positive controls.
  • Dose-response curves : Generate IC50_{50} values using 8–12 concentration points (0.1–100 µM) with nonlinear regression.
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Address outliers via Grubbs’ test or robust regression .

Q. What experimental designs are suitable for studying environmental degradation pathways?

  • Methodological Answer :

  • Hydrolytic stability : Incubate the compound in buffers (pH 2–12) at 37°C for 1–30 days. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free carboxylic acid).
  • Photodegradation : Expose to UV light (254 nm) in quartz cuvettes and track changes via UV-Vis spectroscopy.
  • Biotic degradation : Use soil/water microcosms under controlled aerobic/anaerobic conditions. Quantify residues via LC-MS/MS .

Q. How can computational methods predict interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDACs or kinases. Validate with crystallographic data (PDB IDs: e.g., 4LX6 for HDAC8).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR modeling : Develop regression models using descriptors (logP, polar surface area) to correlate structure with activity .

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